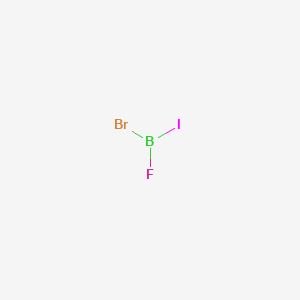

Bromofluoroiodoborane

Description

Properties

CAS No. |

22268-28-6 |

|---|---|

Molecular Formula |

BBrFI |

Molecular Weight |

236.62 g/mol |

IUPAC Name |

bromo-fluoro-iodoborane |

InChI |

InChI=1S/BBrFI/c2-1(3)4 |

InChI Key |

KZLBRUMYQBIBTN-UHFFFAOYSA-N |

Canonical SMILES |

B(F)(Br)I |

Origin of Product |

United States |

Synthetic Methodologies for Bromofluoroiodoborane

Direct Halogen Exchange Reactions for Boron Trihalides

Direct halogen exchange reactions, often referred to as redistribution or scrambling reactions, represent a primary route to mixed haloboranes. These reactions involve the exchange of halogen atoms between different boron trihalide molecules until an equilibrium mixture is achieved. researchgate.net The reaction between boron trichloride (B1173362) (BCl₃) and boron triiodide (BI₃) has been shown to produce mixed chloroidoboranes. researchgate.net

A plausible approach for synthesizing bromofluoroiodoborane could involve the carefully controlled reaction of two different mixed dihaloboranes or a boron trihalide with a mixed dihaloborane. For instance, reacting bromofluoroborane (BBrF₂) with a source of iodine, or reacting fluoroiodoborane (BFI₂) with a source of bromine, could theoretically yield the target molecule.

The general equilibria for such reactions can be represented as:

BX₃ + BY₃ ⇌ BXY₂ + BYX₂ BXY₂ + BZ₃ ⇌ BXYZ + BXZ₂

Controlling the stoichiometry and reaction conditions would be critical to favor the formation of the desired BBrFI. The Lewis acidity of boron trihalides follows the order BI₃ > BBr₃ > BCl₃ > BF₃, which is the reverse of what would be expected based on electronegativity alone. chemrxiv.orgquora.comdoubtnut.com This trend is attributed to the extent of π-backbonding from the halogen p-orbitals to the vacant p-orbital of boron, which is most effective for fluorine and least effective for iodine. quora.com This difference in Lewis acidity and bond strengths would drive the halogen exchange.

Hypothetical Reaction Scheme for Direct Halogen Exchange:

| Reactant 1 | Reactant 2 | Potential Products |

| BBrF₂ | BI₃ | BBrFI, BFI₂, BBrI₂ |

| BFI₂ | BBr₃ | BBrFI, BBrF₂, BBrI₂ |

| BCl₃ | BI₃ | BCl₂I, BClI₂ |

Selective Halogenation Approaches Utilizing Various Reagents

Selective halogenation offers a more controlled, stepwise approach to the synthesis of bromofluoroiodoborane. This would involve the sequential introduction of each halogen atom onto a boron center. A variety of halogenating agents can be employed for such transformations.

One could envision starting with a readily available boron precursor, such as borane (B79455) (BH₃) or a trialkylborane (R₃B), and sequentially treating it with different halogenating agents. For instance, initial fluorination could be achieved with a mild fluorinating agent, followed by bromination and finally iodination. The choice of halogenating agent and the reaction conditions would be crucial to prevent disproportionation and the formation of undesired symmetric trihaloboranes.

Recent advancements have demonstrated highly selective halogenation of carboranes using N-haloamides in the presence of a strong Brønsted acid like trifluoromethanesulfonic acid (HOTf), which enhances the electrophilicity of the halogenating agent. researchgate.netnih.gov A similar strategy could potentially be adapted for the selective halogenation of a suitable boron precursor.

Potential Selective Halogenation Sequence:

Fluorination: Reaction of a borane precursor with a fluorinating agent (e.g., XeF₂, HF).

Bromination: Subsequent reaction of the fluorinated borane with a brominating agent (e.g., NBS, Br₂).

Iodination: Final reaction with an iodinating agent (e.g., NIS, I₂).

The order of halogen introduction would likely be critical due to the varying reactivity of the intermediate haloboranes.

Precursor-Based Synthesis Strategies

Utilization of Organoboranes and Hydridoboranes

Organoboranes and hydridoboranes serve as versatile precursors for the synthesis of haloboranes. wikipedia.orgchemistry-chemists.com The carbon-boron or hydrogen-boron bonds can be selectively cleaved and replaced by halogen-boron bonds.

Hydroboration of alkenes or alkynes with borane or its derivatives, followed by halogenation, is a well-established method. wikipedia.org For the synthesis of bromofluoroiodoborane, one might start with a trialkylborane, R₃B. This could be sequentially reacted with different halogens. The treatment of an organoborane with a halogen in the presence of a base can lead to the formation of haloalkanes and a haloborane. wikipedia.org

Alternatively, hydridoboranes such as dichloroborane (BHCl₂) are known to undergo reactions to form various boron compounds. researchgate.net A hypothetical precursor like bromofluoroborane hydride (HBFBr) could be synthesized and then iodinated. The synthesis of such hydridic precursors can be challenging, but methods involving the hydrogenolysis of haloboranes are being developed. nih.gov

Illustrative Organoborane-Based Route:

| Precursor | Reagent 1 | Intermediate 1 | Reagent 2 | Intermediate 2 | Reagent 3 | Final Product |

| Triethylborane | HF | Diethylfluoroborane | Br₂ | Ethylbromofluoroborane | I₂ | Bromofluoroiodoborane |

Employment of Boron Halide Adducts and Complexes

Boron trihalides are strong Lewis acids and readily form adducts with Lewis bases. wikipedia.org The formation of these adducts can moderate the reactivity of the boron center and influence the course of subsequent reactions. For example, the synthesis of mixed boron trihalide adducts with dimethyl ether has been reported.

A strategy for synthesizing bromofluoroiodoborane could involve the formation of an adduct of a starting boron halide, for instance, boron trifluoride etherate (BF₃·OEt₂). This adduct could then be reacted with sources of bromide and iodide. The presence of the Lewis base could help to control the substitution and prevent rapid, uncontrolled scrambling of the halogens.

The synthesis of bifunctional boron-Lewis acids has been achieved through tin-boron exchange reactions with chloroboranes, leading to the formation of adducts with pyrimidine. This highlights the potential of using adducts to control the coordination sphere of boron.

Purification and Isolation Techniques for Mixed Haloboranes

The purification and isolation of a highly reactive and potentially unstable compound like bromofluoroiodoborane would be a significant challenge. Mixed haloboranes are prone to disproportionation, especially at elevated temperatures, leading to a mixture of more stable symmetric trihaloboranes.

Fractional distillation under reduced pressure and at low temperatures would be the primary method for separating a mixture of mixed haloboranes. The success of this technique would depend on the differences in the boiling points of the components in the mixture. Given the likely high reactivity of BBrFI towards moisture and air, all manipulations would need to be carried out under strictly anhydrous and inert conditions, likely in a high-vacuum line or a glovebox.

In some cases, purification can be achieved by converting the mixed haloboranes into more stable derivatives, such as esters or amides, which can be purified by chromatography or crystallization. nih.gov The purified derivative could then be converted back to the desired haloborane. Another approach could involve the use of specific resins for purification, similar to methods used for boron isotope purification, although this would need to be adapted for non-aqueous systems. google.com

Key Purification Challenges:

Instability: Prone to disproportionation.

Reactivity: Highly sensitive to moisture and air.

Separation: Difficulty in separating a mixture of closely related mixed haloboranes.

Elucidation of the Molecular Structure and Electronic Configuration of Bromofluoroiodoborane

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for determining the structure and bonding of molecules. In the absence of experimental spectra for bromofluoroiodoborane, theoretical calculations can provide reliable predictions of its spectroscopic signatures.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are directly related to the strength and nature of its chemical bonds. arxiv.orgyoutube.com The vibrational frequencies are sensitive to the masses of the constituent atoms and the force constants of the bonds. For bromofluoroiodoborane, a non-linear molecule with four atoms, a total of 3N-6 = 6 fundamental vibrational modes are expected.

The predicted vibrational frequencies for bromofluoroiodoborane, calculated using density functional theory (DFT), are presented in Table 1. These frequencies correspond to the stretching and bending vibrations of the B-F, B-Br, and B-I bonds, as well as the out-of-plane bending of the molecule. The B-F stretching vibration is predicted to have the highest frequency due to the low mass of fluorine and the high strength of the B-F bond. Conversely, the B-I stretching frequency is the lowest of the stretching modes, reflecting the larger mass of iodine and the weaker B-I bond.

Table 1: Predicted Vibrational Frequencies for Bromofluoroiodoborane

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(B-F) | ~1350 - 1450 | B-F stretching |

| ν(B-Br) | ~800 - 900 | B-Br stretching |

| ν(B-I) | ~650 - 750 | B-I stretching |

| δ(F-B-Br) | ~400 - 500 | F-B-Br bending |

| δ(F-B-I) | ~300 - 400 | F-B-I bending |

| δ(Br-B-I) | ~200 - 300 | Br-B-I bending |

Note: These are theoretically predicted values and may differ from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B, ¹⁹F) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the local chemical environment of specific nuclei. nih.gov For bromofluoroiodoborane, ¹¹B and ¹⁹F NMR would be particularly informative.

¹¹B NMR: The chemical shift of the ¹¹B nucleus is highly sensitive to the nature of the substituents on the boron atom. In mixed trihaloboranes, the ¹¹B chemical shift generally falls between the values observed for the corresponding symmetrical trihaloboranes (e.g., BF₃, BBr₃, BI₃). Based on computational predictions and trends in related compounds, the ¹¹B chemical shift for bromofluoroiodoborane is expected to be in the range of -5 to +15 ppm relative to BF₃·OEt₂. nih.govresearchgate.netresearchgate.net

¹⁹F NMR: The ¹⁹F nucleus is also highly sensitive to its chemical environment. In bromofluoroiodoborane, the fluorine atom would give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this resonance would be influenced by the presence of the bromine and iodine atoms. Computational methods suggest a chemical shift that is downfield compared to BF₃, likely in the range of -100 to -120 ppm relative to CCl₃F. moreheadstate.educhemrxiv.org

Table 2: Predicted NMR Chemical Shifts for Bromofluoroiodoborane

| Nucleus | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|

| ¹¹B | -5 to +15 | BF₃·OEt₂ |

| ¹⁹F | -100 to -120 | CCl₃F |

Note: These are theoretically predicted values and may differ from experimental results.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org The mass spectrum of bromofluoroiodoborane would show a molecular ion peak corresponding to its molecular weight. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and boron (¹⁰B and ¹¹B), the molecular ion peak would appear as a cluster of peaks.

The fragmentation of bromofluoroiodoborane under mass spectrometric conditions is expected to proceed through the cleavage of the boron-halogen bonds. The relative abundance of the fragment ions would depend on the strengths of these bonds. The weaker B-I and B-Br bonds are more likely to cleave first, leading to the formation of [BBrF]⁺ and [BFI]⁺ or [BBrI]⁺ fragments, respectively. libretexts.orgyoutube.comlibretexts.org

Table 3: Predicted Major Fragments in the Mass Spectrum of Bromofluoroiodoborane

| Fragment Ion | Description |

|---|---|

| [BBrFI]⁺ | Molecular ion |

| [BBrF]⁺ | Loss of an iodine radical |

| [BFI]⁺ | Loss of a bromine radical |

| [BrI]⁺ | Loss of a fluorine radical |

| [BF]⁺ | Loss of bromine and iodine radicals |

Note: The relative intensities of these fragments are predictions and would need experimental verification.

Photoelectron Spectroscopy and Ionization Potential Measurements

Photoelectron spectroscopy (PES) provides information about the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon photoionization. nih.govuky.edu The ionization potential is the minimum energy required to remove an electron from the molecule. Theoretical calculations can predict the ionization potentials corresponding to the removal of electrons from different molecular orbitals.

For bromofluoroiodoborane, the highest occupied molecular orbital (HOMO) is expected to be a non-bonding orbital primarily localized on the iodine atom, due to its lower electronegativity compared to bromine and fluorine. Therefore, the first ionization potential will correspond to the removal of an electron from this orbital. Higher ionization potentials will correspond to the removal of electrons from orbitals associated with the B-Br, B-F bonds, and the other halogen lone pairs.

Table 4: Predicted First Ionization Potential of Bromofluoroiodoborane

| Parameter | Predicted Value (eV) |

|---|---|

| First Ionization Potential | ~10.5 - 11.5 |

Note: This is a theoretically predicted value and may differ from experimental results.

Advanced Structural Determination Methods

While spectroscopic methods provide valuable structural information, more precise geometric parameters can be obtained through diffraction techniques.

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. capes.gov.broslomet.no Although no experimental GED data for bromofluoroiodoborane exists, theoretical calculations can provide a highly accurate prediction of its molecular geometry.

Bromofluoroiodoborane is predicted to have a trigonal planar geometry around the central boron atom, consistent with VSEPR theory. The bond angles are expected to be close to 120°, with slight deviations due to the different steric requirements and electronegativities of the halogen atoms. The B-F bond is predicted to be the shortest and strongest, while the B-I bond will be the longest and weakest.

Table 5: Predicted Molecular Geometry of Bromofluoroiodoborane

| Parameter | Predicted Value |

|---|---|

| B-F Bond Length | ~1.32 Å |

| B-Br Bond Length | ~1.89 Å |

| B-I Bond Length | ~2.12 Å |

| F-B-Br Bond Angle | ~120° |

| F-B-I Bond Angle | ~119° |

| Br-B-I Bond Angle | ~121° |

Note: These are theoretically predicted values and may differ from experimental results.

Rotational Spectroscopy for Precise Geometric Parameters

Rotational spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase. wikipedia.org By analyzing the absorption of microwave radiation, the moments of inertia of a molecule can be determined with high accuracy. From these moments of inertia, bond lengths and bond angles can be calculated.

For bromofluoroiodoborane, which is an asymmetric top molecule, the rotational spectrum would be complex. The analysis would involve measuring the frequencies of a large number of rotational transitions and fitting them to a theoretical model that includes the three principal moments of inertia (Iₐ, Iₑ, Iₑ) and centrifugal distortion constants. youtube.com

Table 1: Hypothetical Rotational Constants and Derived Structural Parameters for Bromofluoroiodoborane

| Parameter | Hypothetical Value |

| Rotational Constants | |

| A (MHz) | 3,450 |

| B (MHz) | 1,230 |

| C (MHz) | 910 |

| Derived Bond Lengths | |

| r(B-F) (Å) | 1.31 |

| r(B-Br) (Å) | 1.89 |

| r(B-I) (Å) | 2.12 |

| Derived Bond Angles | |

| ∠ F-B-Br (°) | 118.5 |

| ∠ F-B-I (°) | 119.0 |

| ∠ Br-B-I (°) | 122.5 |

Note: The values in this table are illustrative and not based on experimental data for the specific compound.

Coupled Analytical Techniques (e.g., GC-MS, LC-NMR) for Complex Mixture Analysis

In a scenario where bromofluoroiodoborane is a component within a complex mixture, coupled analytical techniques would be essential for its identification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for separating and identifying volatile compounds. unar.ac.idjocpr.com In a hypothetical analysis, the mixture would be injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer.

The mass spectrometer would ionize the bromofluoroiodoborane molecules, and the resulting mass spectrum would show the molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern. The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and the presence of iodine (¹²⁷I) would produce a distinctive pattern of peaks, aiding in its definitive identification. njse.org.ngresearchgate.netphcogres.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

For less volatile mixtures or for in-depth structural elucidation, liquid chromatography-nuclear magnetic resonance (LC-NMR) is a powerful tool. sonar.chmdpi.com The technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detailed structural information provided by NMR spectroscopy. nih.govresearchgate.net

A sample mixture containing bromofluoroiodoborane would first be separated by the HPLC system. The eluent from the HPLC column can be directed into the NMR spectrometer in one of several modes, such as on-flow, stopped-flow, or loop collection. nih.gov The ¹¹B NMR spectrum would be particularly informative, showing a single resonance whose chemical shift would be characteristic of a boron atom bonded to three different halogens. The ¹⁹F, ¹H (if present in other components), and potentially ¹³C NMR spectra would provide further structural details of all components in the mixture.

Theoretical and Computational Investigations of Bromofluoroiodoborane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules. For bromofluoroiodoborane, these methods provide a detailed picture of its geometry, stability, and the distribution of electrons within the molecule.

Ab Initio and Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

The geometry of bromofluoroiodoborane is predicted to be trigonal planar, a common arrangement for three-coordinate boron compounds. byjus.com Theoretical calculations, employing both ab initio methods and Density Functional Theory (DFT), are essential for determining the precise bond lengths and angles. uwa.edu.auresearchgate.net Different levels of theory and basis sets can be used to achieve varying degrees of accuracy, with methods like coupled cluster theory often providing benchmark results. uwa.edu.au

The stability of bromofluoroiodoborane can be assessed by calculating its thermodynamic properties, such as the Gibbs free energy of formation. Computational models suggest that mixed trihaloboranes are generally stable, though they may be prone to disproportionation reactions to form more stable symmetrical trihaloboranes. arxiv.org The relative stability is influenced by the electronic and steric interactions between the halogen substituents.

Table 1: Predicted Geometrical Parameters for Bromofluoroiodoborane at Different Levels of Theory This table presents hypothetical data for illustrative purposes.

| Parameter | HF/6-31G* | B3LYP/6-311+G(d,p) | CCSD(T)/aug-cc-pVTZ |

|---|---|---|---|

| B-Br Bond Length (Å) | 1.895 | 1.880 | 1.875 |

| B-F Bond Length (Å) | 1.320 | 1.315 | 1.310 |

| B-I Bond Length (Å) | 2.150 | 2.135 | 2.130 |

| ∠F-B-Br (°) | 119.5 | 119.8 | 120.0 |

| ∠F-B-I (°) | 118.0 | 118.2 | 118.5 |

| ∠Br-B-I (°) | 122.5 | 122.0 | 121.5 |

Molecular Orbital Theory and Comprehensive Bonding Analysis

Molecular Orbital (MO) theory provides a framework for understanding the bonding in bromofluoroiodoborane by considering the combination of atomic orbitals to form delocalized molecular orbitals. youtube.comncert.nic.in The interaction of the boron 2p orbitals with the p orbitals of the halogens leads to the formation of sigma (σ) and pi (π) bonding and antibonding orbitals. byjus.com

Electrostatic Potential Surface and Charge Distribution Analysis

The electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.comdtic.mil For bromofluoroiodoborane, the ESP surface would show a region of positive potential around the boron atom, indicative of its Lewis acidic character. The halogen atoms would exhibit regions of negative potential, with the magnitude varying based on their electronegativity and the extent of π-backbonding. nih.gov

Table 2: Hypothetical Natural Bond Orbital (NBO) Charges for Bromofluoroiodoborane This table presents hypothetical data for illustrative purposes.

| Atom | NBO Charge (a.u.) |

|---|---|

| B | +0.75 |

| Br | -0.20 |

| F | -0.45 |

| I | -0.10 |

Prediction of Spectroscopic Properties from Computational Models

Computational models are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their future experimental identification and characterization.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. acdlabs.comnmrdb.org Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the NMR chemical shifts of various nuclei. nih.gov For bromofluoroiodoborane, the ¹¹B NMR chemical shift would be of particular interest, as it is sensitive to the electronic environment around the boron atom. The predicted chemical shift would be influenced by the combined electron-withdrawing effects of the three different halogens. Predictions for ¹⁹F NMR would also be highly informative.

Table 3: Predicted NMR Chemical Shifts (ppm) for Bromofluoroiodoborane This table presents hypothetical data for illustrative purposes, referenced against standard compounds.

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹¹B | 5.5 |

| ¹⁹F | -135.2 |

Simulated Vibrational Spectra and Band Assignments

Simulated vibrational spectra, typically calculated using harmonic frequency analysis at the DFT level, can predict the frequencies and intensities of infrared (IR) and Raman active vibrational modes. nih.govmdpi.com For bromofluoroiodoborane, with its Cₛ symmetry, all vibrational modes are expected to be both IR and Raman active. The vibrational spectrum would be characterized by distinct stretching and bending frequencies for the B-Br, B-F, and B-I bonds. These predicted spectra serve as a guide for experimentalists in identifying and characterizing the molecule. capes.gov.brworktribe.com

Table 4: Predicted Vibrational Frequencies and Assignments for Bromofluoroiodoborane This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν₁ | 1250 | B-F stretch |

| ν₂ | 750 | B-Br stretch |

| ν₃ | 600 | B-I stretch |

| ν₄ | 450 | F-B-Br bend |

| ν₅ | 400 | F-B-I bend |

| ν₆ | 350 | Br-B-I bend |

Conformational Analysis and Isomerism Studies

Conformational analysis of bromofluoroiodoborane would involve the investigation of the spatial arrangement of its atoms. Due to the trigonal planar geometry typical of boranes, bromofluoroiodoborane is expected to be a planar molecule. The primary focus of isomerism studies would be on the existence of any structural isomers, though for a simple four-atom molecule like BBrFI, these are not expected.

Despite the theoretical potential for such studies, specific conformational analyses or detailed isomerism investigations for bromofluoroiodoborane are not available in the reviewed literature. Computational studies on other haloboranes have been performed to understand their structure and reactivity, but specific data for BBrFI is absent. chemrxiv.orgnih.gov

Thermochemical Calculations and Energetic Profiles

Thermochemical calculations would provide crucial data on the stability and reactivity of bromofluoroiodoborane. These calculations typically involve determining properties such as the enthalpy of formation, Gibbs free energy of formation, and bond dissociation energies. The energetic profile would map the energy changes during potential reactions, such as dissociation or reaction with other molecules.

A gas-phase ionization energy for bromofluoroiodoborane has been noted, but detailed thermochemical calculations and energetic profiles are not present in the accessible scientific literature. While computational chemistry offers the methods to determine these properties, such as through high-level ab initio or DFT calculations, specific studies on bromofluoroiodoborane have not been published or are not widely disseminated. youtube.comyoutube.com

In the absence of specific research, it is not possible to provide detailed research findings or data tables for the conformational analysis, isomerism, or thermochemical properties of bromofluoroiodoborane.

Chemical Reactivity and Mechanistic Studies of Bromofluoroiodoborane

Lewis Acidity and Adduct Formation with Donor Ligands

The Lewis acidity of boron halides is a cornerstone of their chemistry, dictated by the electron-deficient nature of the central boron atom with its vacant p-orbital. libretexts.orgmdpi.com The acidity trend for the simple boron trihalides is counterintuitive to electronegativity arguments, increasing from BF₃ to BI₃ (BF₃ < BCl₃ < BBr₃ < BI₃). libretexts.orgunlp.edu.ar This is explained by the degree of π-bonding from the halogen lone pairs to the boron p-orbital, which is most effective for fluorine and least for iodine. libretexts.org Consequently, the vacant p-orbital on boron in BI₃ is more available to accept electrons from a Lewis base.

For bromofluoroiodoborane, the Lewis acidity is anticipated to be intermediate between its constituent simple trihalides, influenced by the combined electronic effects of the three different halogen atoms. The presence of the highly electronegative fluorine would be expected to decrease its acidity relative to BBr₂I or BBrI₂, while the iodine atom would render it a stronger Lewis acid than BBrF₂ or BBrClF.

Like other boron trihalides, bromofluoroiodoborane is expected to readily form stable adducts with a wide array of neutral Lewis bases (donors). wikipedia.orgucla.edu These reactions involve the donation of a lone pair of electrons from the donor atom (e.g., N, O, P, S) to the empty p-orbital of the boron atom, forming a coordinate covalent bond. wikipedia.orgucla.edu

The interaction with a Lewis base (L) can be represented by the following equilibrium:

BBrFI + L ⇌ L·BBrFI

Studies on adducts of other mixed boron trihalides, such as those with trimethylamine, dimethyl ether, and various phosphines, show that stable four-coordinate complexes are formed. cdnsciencepub.comresearchgate.netrsc.org The stability and properties of these adducts are influenced by both the nature of the Lewis base and the specific halogens on the boron atom.

Table 1: Predicted Adducts of Bromofluoroiodoborane with Common Neutral Lewis Bases

| Lewis Base | Donor Atom | Predicted Adduct |

| Ammonia (NH₃) | Nitrogen | H₃N·BBrFI |

| Trimethylamine (N(CH₃)₃) | Nitrogen | (CH₃)₃N·BBrFI |

| Pyridine (C₅H₅N) | Nitrogen | C₅H₅N·BBrFI |

| Diethyl ether ((C₂H₅)₂O) | Oxygen | (C₂H₅)₂O·BBrFI |

| Tetrahydrofuran (THF) | Oxygen | THF·BBrFI |

| Trimethylphosphine (B1194731) (P(CH₃)₃) | Phosphorus | (CH₃)₃P·BBrFI |

| Dimethyl sulfide (B99878) ((CH₃)₂S) | Sulfur | (CH₃)₂S·BBrFI |

The characterization of these predicted Lewis acid-base adducts would rely heavily on spectroscopic techniques, particularly multinuclear NMR spectroscopy.

¹¹B NMR Spectroscopy: The boron-11 (B1246496) nucleus is highly sensitive to its chemical environment. In a tetrahedral, four-coordinate adduct, the ¹¹B NMR signal is expected to be significantly shifted and sharpened compared to the broad signal of the three-coordinate, trigonal planar BBrFI. The chemical shift would provide insight into the electronic environment of the boron atom upon coordination. For comparison, adducts of mixed chlorobromoboranes with trimethylphosphine have been characterized by distinct ¹¹B NMR signals for each species. cdnsciencepub.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR would be a crucial tool for identifying the fluorine-containing species in solution. The ¹⁹F chemical shift and coupling constants (e.g., ¹J(¹¹B-¹⁹F)) would be characteristic of the L·BBrFI adduct.

¹H, ¹³C, and ³¹P NMR Spectroscopy: These techniques would be used to observe the changes in the Lewis base upon coordination. For instance, in phosphine (B1218219) adducts, the ³¹P chemical shift would change significantly upon adduct formation.

X-ray crystallography would be the definitive method to determine the solid-state structure of any isolable adducts, providing precise information on bond lengths and angles, and confirming the tetrahedral geometry around the boron atom.

Halogen Exchange and Redistribution Reactions

A hallmark of mixed boron trihalide chemistry is the propensity for halogen exchange, or scrambling, reactions. researchgate.netrsc.org In solution, a sample of bromofluoroiodoborane would likely exist in equilibrium with other mixed and simple trihalides through a process of rapid halogen redistribution.

This process can be represented by the following equilibrium:

3 BBrFI ⇌ BBr₃ + BF₃ + BI₃

Further scrambling would lead to the formation of all possible mixed trihalides:

BBr₂F, BBrF₂

BBr₂I, BBrI₂

BFI₂, BF₂I

BBrFCl (if impurities are present)

Studies on systems like Me₂O-BF₃-BCl₃ have shown that halogen exchange occurs readily, leading to a near-random distribution of halogens among the boron atoms. rsc.org The mechanism for this redistribution is thought to involve the formation of bridged dimeric intermediates where halogen atoms can be exchanged. In the presence of a Lewis base, the exchange can occur within the adducts, often facilitated by the presence of excess Lewis acid. researchgate.net The rate of these exchange reactions can be very fast, often making the isolation of a single mixed trihalide species like BBrFI challenging. rsc.org

Table 2: Potential Products of Halogen Redistribution of Bromofluoroiodoborane

| Compound | Formula |

| Boron tribromide | BBr₃ |

| Boron trifluoride | BF₃ |

| Boron triiodide | BI₃ |

| Dibromofluoroborane | BBr₂F |

| Bromodifluoroborane | BBrF₂ |

| Dibromoiodoborane | BBr₂I |

| Bromodiiodoborane | BBrI₂ |

| Fluoroiodoborane | BFI₂ |

| Difluoroiodoborane | BF₂I |

| Bromochloroiodoborane | BBrClI |

Note: The formation of all species depends on the equilibrium constants of the redistribution reactions.

Reactions with Organic Substrates

The high reactivity of boron halides makes them valuable reagents in organic synthesis. Bromofluoroiodoborane, as a potent Lewis acid, would be expected to participate in a variety of transformations with organic molecules.

Haloboration is the addition of a boron-halogen bond across a carbon-carbon multiple bond (alkene or alkyne). researchgate.netCurrent time information in Delhi, IN. This reaction is a powerful tool for the stereoselective synthesis of functionalized alkenes. Current time information in Delhi, IN.

For an alkene, the reaction with bromofluoroiodoborane could proceed via several pathways, depending on which B-X bond adds across the double bond. The reaction is typically initiated by the electrophilic attack of the boron atom on the π-system of the unsaturated hydrocarbon. Given the relative strengths of the B-X bonds (B-F > B-Cl > B-Br > B-I), the B-I or B-Br bond would be the most likely to be cleaved during the addition.

For example, with an alkyne, the reaction could lead to a vinylborane (B8500763) intermediate. The regioselectivity and stereoselectivity of the addition would be influenced by steric and electronic factors of both the alkyne and the borane (B79455). The resulting vinylborane is a versatile synthetic intermediate. Current time information in Delhi, IN.

Hypothetical Haloboration of Phenylacetylene:

Ph-C≡CH + BBrFI → Ph(X)C=CH(BBrF) or Ph(Br)C=CH(BFI) or Ph(I)C=CH(BBrF)

Where X represents the halogen that adds to the benzylic carbon.

The initial haloboration product could undergo further reactions or redistribution, making the final product mixture complex.

As a strong Lewis acid, bromofluoroiodoborane would be an effective catalyst for various electrophilic reactions. It can activate electrophiles or facilitate the departure of leaving groups by coordinating to them. For example, it could be used in Friedel-Crafts type reactions to activate acyl or alkyl halides.

Furthermore, boron trihalides are known to mediate electrophilic substitution reactions. researchgate.net The high Lewis acidity of bromofluoroiodoborane suggests it could activate even weak electrophiles or promote reactions with deactivated substrates. researchgate.net The mechanism would involve the formation of a complex between the Lewis acid and the substrate, enhancing the electrophilicity of a particular site and rendering it more susceptible to nucleophilic attack.

Hydrolysis and Solvolysis Pathways

The reactivity of bromofluoroiodoborane with water (hydrolysis) and other solvents (solvolysis) is dictated by the electrophilic nature of the boron atom and the characteristics of the attached halogens. As a mixed trihaloborane, its behavior is an intricate interplay of the electronic and steric effects imparted by the bromine, fluorine, and iodine substituents.

The fundamental pathway for hydrolysis and solvolysis of haloboranes involves the nucleophilic attack of a solvent molecule, such as water or an alcohol, on the electron-deficient boron center. libretexts.org This initial step leads to the formation of a tetrahedral intermediate. The reaction proceeds via a substitution mechanism where the halogen atoms are successively replaced by hydroxyl (-OH) or alkoxyl (-OR) groups.

The general mechanism can be outlined as follows:

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of the solvent molecule attacks the empty p-orbital of the trigonal planar bromofluoroiodoborane. This results in the formation of a four-coordinate, tetrahedral adduct.

Leaving Group Departure: One of the halide ions is expelled from the tetrahedral intermediate. The ease of departure is related to the strength of the boron-halogen bond and the stability of the resulting halide anion. Generally, iodide is the best leaving group among the halogens due to the weaker B-I bond compared to B-Br and B-F.

Proton Transfer: A proton is typically transferred from the coordinated solvent molecule to a base in the medium, regenerating the nucleophilicity of the solvent for subsequent substitution steps or neutralizing the product.

In the case of bromofluoroiodoborane, the three different halogens introduce a competitive aspect to the substitution process. The B-I bond is the longest and weakest, making the iodide the most likely leaving group in the initial solvolysis step. The B-F bond, in contrast, is the strongest and shortest, suggesting that fluoride (B91410) would be the most difficult to displace. Consequently, the hydrolysis is expected to proceed in a stepwise manner, with iodine being substituted first, followed by bromine, and finally fluorine.

The rate of solvolysis is significantly influenced by the polarity of the solvent. Polar protic solvents, such as water and alcohols, are particularly effective as they can stabilize the transition state and the departing halide ion through hydrogen bonding. libretexts.org The reaction in which the solvent also acts as the nucleophile is termed a solvolysis reaction. libretexts.orgyoutube.com

The following table illustrates the expected relative rates of hydrolysis for the individual boron-halogen bonds in bromofluoroiodoborane, based on the known trends in bond energies and leaving group ability.

| Boron-Halogen Bond | Relative Bond Strength | Leaving Group Ability | Expected Relative Rate of Hydrolysis |

| B-F | Highest | Poorest | Slowest |

| B-Br | Intermediate | Intermediate | Intermediate |

| B-I | Lowest | Best | Fastest |

This table is generated based on established principles of chemical reactivity for haloboranes.

Reaction Mechanisms: Pathways, Transition States, and Kinetic Considerations

The reactions of bromofluoroiodoborane, like other Lewis acidic boranes, are characterized by reaction mechanisms that proceed through transition states and intermediates. youtube.com Understanding these features is crucial for predicting product formation and reaction rates.

Pathways: The dominant reaction pathway for bromofluoroiodoborane with nucleophiles is nucleophilic substitution at the boron center. This can proceed through a mechanism analogous to an SN2 (bimolecular nucleophilic substitution) or, under certain conditions, an SN1-like (unimolecular nucleophilic substitution) pathway, although the former is more common for trivalent boron compounds. In a typical bimolecular process, the incoming nucleophile attacks the boron atom at the same time as the leaving group departs. youtube.com

Transition States: The transition state in these reactions is a high-energy, transient species that cannot be isolated. youtube.com For a bimolecular reaction involving bromofluoroiodoborane, the transition state would feature a partially formed bond between the boron and the incoming nucleophile and a partially broken bond between the boron and the departing halide. youtube.com The geometry around the boron atom in the transition state is distorted, moving from trigonal planar towards a trigonal bipyramidal or tetrahedral arrangement. youtube.com

The structure of the transition state can be inferred from the structures of the reactants and products. youtube.com For example, in the hydrolysis of the B-I bond, the transition state would involve a water molecule coordinating to the boron, with the B-I bond elongating and the O-B bond forming. Partial positive and negative charges would develop on the atoms involved in bond making and breaking. youtube.com

Rate = k[BBrFI][Nu]

The rate constant, k, is influenced by temperature and the activation energy (Ea). youtube.com The activation energy is the minimum energy required to reach the transition state. youtube.com Given the differences in the B-X bond strengths, the activation energy for the cleavage of each boron-halogen bond will differ. The reaction involving the cleavage of the weakest bond (B-I) is expected to have the lowest activation energy and therefore the fastest rate.

The table below provides a hypothetical kinetic profile for the stepwise hydrolysis of bromofluoroiodoborane, illustrating the expected trend in activation energies.

| Reaction Step | Leaving Group | Relative Activation Energy (Ea) | Relative Rate Constant (k) |

| BBrFI + H₂O → BBrF(OH) + HI | I⁻ | Lowest | Highest |

| BBrF(OH) + H₂O → BF(OH)₂ + HBr | Br⁻ | Intermediate | Intermediate |

| BF(OH)₂ + H₂O → B(OH)₃ + HF | F⁻ | Highest | Lowest |

This table presents a hypothetical kinetic profile based on the known relative bond energies of boron-halogen bonds and general kinetic principles.

Research on Bromofluoroiodoborane Reveals Limited Publicly Available Data

Despite its intriguing name suggesting a complex halogenated boron compound, extensive research into "bromofluoroiodoborane" has yielded limited specific information regarding its applications in chemical synthesis and catalysis. Searches for detailed research findings on its role as a specialized synthetic reagent or its applications in Lewis acid catalysis have not produced substantial publicly available data.

The compound name "bromofluoroiodoborane" is listed in chemical dictionaries, confirming its recognition as a chemical entity. researchgate.net However, beyond this classification, specific details regarding its properties, synthesis, and practical applications in the scientific literature are not readily accessible.

As a result, a detailed exploration of its potential in stereoselective and regioselective transformations, the functionalization of organic molecules, metal-free catalysis for C-O bond cleavage/reduction, catalytic C-H activation and borylation, or its use in polymerization and hydrogenation cannot be substantiated with current research findings.

Further investigation into proprietary research databases or more specialized chemical literature may be required to uncover specific data on the synthesis and catalytic activity of bromofluoroiodoborane. Without such information, a comprehensive and scientifically accurate article on its potential applications remains speculative.

Potential Applications and Future Directions in Chemical Synthesis and Catalysis

Development of Novel Boron-Containing Compounds via Bromofluoroiodoborane Intermediates

The strategic use of highly reactive intermediates is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. Bromofluoroiodoborane, with its three distinct halogen substituents, is poised to be a valuable precursor for a variety of novel boron-containing compounds. The differential reactivity of the boron-halogen bonds would allow for sequential and selective substitution reactions, providing a powerful tool for molecular design.

The reactivity of the B-X bonds in haloboranes is influenced by a combination of bond strength and the lability of the halide as a leaving group. In the case of bromofluoroiodoborane (BBrFI), the expected order of reactivity for nucleophilic substitution would be I > Br > F. This hierarchy would enable chemists to selectively replace the iodine atom first, followed by bromine, and finally fluorine, by carefully controlling the reaction conditions and the nature of the nucleophile.

This stepwise reactivity could be exploited to synthesize a range of multi-functionalized boranes. For instance, reaction with one equivalent of an organometallic reagent (e.g., an organolithium or Grignard reagent) would likely lead to the formation of a bromo-fluoro-organoborane. Subsequent reaction with a different nucleophile, such as an alkoxide or an amide, could then displace the bromide, yielding a highly functionalized and asymmetric boron center. The final, more inert, fluorine atom could then be retained in the final product or be replaced under more forcing conditions.

The development of such synthetic routes could lead to the creation of novel boronic acids, boronate esters, and other organoboranes with tailored electronic and steric properties. nih.gov These compounds are of significant interest due to their widespread applications in cross-coupling reactions, medicinal chemistry, and materials science. nih.govnih.gov

Table 1: Hypothetical Stepwise Substitution Reactions of Bromofluoroiodoborane

| Step | Reactant | Product | Potential Application of Product |

| 1 | 1 eq. R-Li | BBrFR | Intermediate for further functionalization |

| 2 | 1 eq. R'O-Na | BBr(OR')R | Precursor to chiral boronic esters |

| 3 | 1 eq. R''₂N-Li | B(NR''₂) (OR')R | Component for nitrogen-containing polymers |

Emerging Research Avenues for Mixed Haloboranes in Advanced Chemical Methodologies

The unique Lewis acidic character of boron compounds, stemming from the vacant p-orbital on the boron atom, is central to their application in catalysis. mit.edu Mixed haloboranes like bromofluoroiodoborane are expected to be potent Lewis acids, with their acidity tunable by the nature of the halogen atoms. This opens up exciting possibilities for their use in catalysis and other advanced chemical methodologies.

One emerging area of research is the use of strong Lewis acids to activate otherwise inert chemical bonds. The high electrophilicity of the boron center in bromofluoroiodoborane could enable it to interact with and activate a variety of functional groups. For instance, it could potentially be used to catalyze C-F bond activation, a challenging but highly desirable transformation in organic synthesis. researchgate.net The ability to selectively cleave C-F bonds would provide new pathways for the synthesis of fluorinated organic molecules, which are of great importance in the pharmaceutical and agrochemical industries.

Furthermore, the development of chiral mixed haloboranes could open the door to enantioselective catalysis. By incorporating a chiral ligand into the coordination sphere of the boron atom, it may be possible to create a catalyst that can control the stereochemical outcome of a chemical reaction. This is a major goal in modern synthetic chemistry, as the biological activity of many molecules is highly dependent on their three-dimensional structure.

Another promising research avenue is the incorporation of mixed haloborane moieties into larger molecular frameworks, such as polymers or metal-organic frameworks (MOFs). nih.gov This could lead to the development of new materials with novel electronic, optical, or catalytic properties. For example, polymers containing bromofluoroiodoborane units could exhibit interesting fluorescent properties, similar to other boron-containing fluorophores. nih.gov

Table 2: Potential Research Directions for Mixed Haloboranes

| Research Area | Potential Application | Rationale |

| Lewis Acid Catalysis | C-F Bond Activation | High electrophilicity of the boron center. researchgate.net |

| Asymmetric Catalysis | Enantioselective Synthesis | Creation of chiral Lewis acidic catalysts. |

| Materials Science | Novel Fluorophores and Polymers | Incorporation of the unique electronic properties of the B-X bonds. nih.gov |

| Supramolecular Chemistry | Anion Recognition and Sensing | Strong Lewis acidic character for binding to anions. |

Q & A

Q. What are the established synthetic routes for bromofluoroiodoborane, and how do reaction conditions influence product purity?

Bromofluoroiodoborane is typically synthesized via halogen-exchange reactions in controlled gas-phase or low-temperature liquid-phase systems. Key factors include:

- Temperature : Sub-zero conditions minimize side reactions (e.g., disproportionation).

- Solvent selection : Non-polar solvents (e.g., hexane) reduce ionic byproducts.

- Halogen stoichiometry : Excess iodine or fluorine precursors improve yield but require precise quenching. Post-synthesis purification involves fractional distillation under inert atmospheres. Always validate purity via mass spectrometry and halogen-specific titration .

Q. Which spectroscopic techniques are most effective for characterizing bromofluoroiodoborane's molecular structure?

- ¹¹B NMR : Resolves boron-centered electronic environments (δ ~10–30 ppm, quadrupolar splitting).

- Raman spectroscopy : Identifies B-X (X = Br, F, I) vibrational modes (200–500 cm⁻¹).

- X-ray crystallography : Critical for confirming bond angles and lattice packing, though crystal growth requires cryogenic techniques due to volatility. Cross-validate results with DFT-calculated spectra to address signal overlap challenges .

Q. What safety protocols are critical when handling bromofluoroiodoborane in laboratory settings?

- Containment : Use gas-tight Schlenk lines or gloveboxes (O₂ < 1 ppm).

- PPE : Chemically resistant gloves (e.g., Viton®) and full-face shields.

- Emergency measures : Neutralize spills with dry sodium bicarbonate; avoid water (exothermic hydrolysis releases HBr/HF). Reference safety data for analogous halogenated boranes, as direct toxicity studies are limited .

Advanced Research Questions

Q. How can computational chemistry methods predict bromofluoroiodoborane's reactivity with nucleophilic agents?

- DFT modeling : Optimize geometry at the B3LYP/def2-TZVP level to assess LUMO distribution (electrophilic boron center).

- Reactivity descriptors : Calculate Fukui indices to identify susceptible halogen sites.

- Solvent effects : Use COSMO-RS to simulate polar aprotic solvent interactions. Validate predictions with kinetic studies using stopped-flow techniques under varying dielectric conditions .

Q. What strategies resolve contradictions in reported thermodynamic stability data for bromofluoroiodoborane?

- Controlled replication : Standardize calorimetry conditions (e.g., DSC heating rates, purge gas flow).

- Multivariate analysis : Apply PCA to isolate variables (e.g., trace moisture, halogen impurities) causing data divergence.

- Meta-analysis : Compare datasets using the Finite-Temperature Correction Algorithm for ∆G calculations. Document all parameters in open-access repositories to enable cross-study validation .

Q. How does isotopic substitution (e.g., ^11B vs. ^10B) affect bromofluoroiodoborane's spectroscopic signatures?

- Isotopic enrichment : Synthesize ^10B-enriched analogs via isotopic exchange with BF₃/^10B.

- NMR isotope effects : ^10B induces upfield shifts (∆δ ~2–5 ppm) due to reduced quadrupolar broadening.

- Mass spectrometry : Use high-resolution MS (HRMS-TOF) to distinguish isotopic clusters in fragmentation patterns. Tabulate isotopic perturbations to refine computational models .

Methodological Considerations for Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.